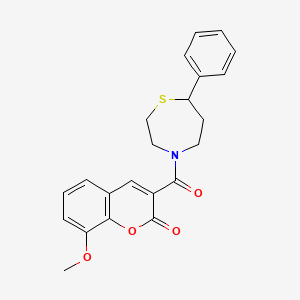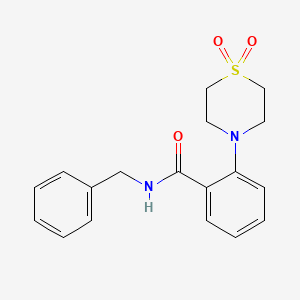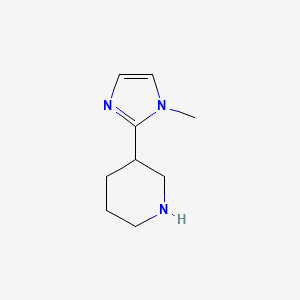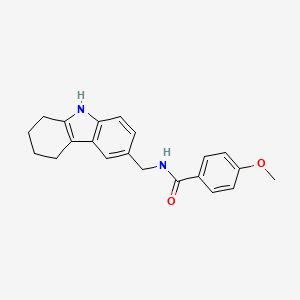![molecular formula C19H19BrN2O3 B2493844 (4-(Benzo[d][1,3]dioxol-5-ilmetil)piperazin-1-il)(4-bromofenil)metanona CAS No. 349613-41-8](/img/structure/B2493844.png)
(4-(Benzo[d][1,3]dioxol-5-ilmetil)piperazin-1-il)(4-bromofenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone: is a complex organic compound that features a combination of benzo[d][1,3]dioxole, piperazine, and bromophenyl groups
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act on specific molecular targets to modulate biological pathways, making it a candidate for drug development in areas such as oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
Target of Action
The primary target of this compound is the dopamine receptor , specifically the D2 and D3 subtypes . These receptors play a crucial role in the neuronal signaling pathway . The compound also interacts with the α2-adrenergic receptor , exhibiting antagonist properties .
Mode of Action
As a dopamine agonist , the compound mimics the action of dopamine by binding to the dopamine receptors, particularly D2 and D3 . This binding stimulates the receptors, triggering a response similar to that of dopamine . As an α2-adrenergic antagonist , it blocks the α2-adrenergic receptors, preventing the binding of natural ligands .
Biochemical Pathways
The activation of dopamine receptors initiates a cascade of events in the neuronal signaling pathway . This can lead to various downstream effects, including the regulation of motor control, reward, and hormone release . The antagonistic action on α2-adrenergic receptors can influence the release of neurotransmitters, affecting various physiological processes .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein (P-gp) . It can permeate the blood-brain barrier (BBB) , making it effective in targeting receptors in the brain . It also shows inhibitory effects on several cytochrome P450 enzymes , including CYP1A2, CYP2D6, and CYP3A4 . These properties can significantly impact the compound’s bioavailability and its interactions with other drugs .
Result of Action
The compound’s action on dopamine receptors can lead to improved memory and attention , increased velocity of psychomotor reactions , and enhanced lability of nervous processes . Its antagonistic effect on α2-adrenergic receptors can influence various physiological responses .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its absorption and bioavailability can be affected by the pH of the gastrointestinal tract . Its interaction with other drugs can also be influenced by the individual’s metabolic profile , which can be affected by factors such as diet, age, and genetic predisposition .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that the compound may have antitumor activities, showing potent growth inhibition properties against certain human cancer cell lines .
Molecular Mechanism
It is suggested that the compound might influence GABA-ergic neurotransmission in the brain .
Dosage Effects in Animal Models
In animal models, (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone has shown to exhibit protection against seizures induced by certain agents at a dose of 100 mg/kg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which is then reacted with piperazine under controlled conditions to form the intermediate. This intermediate is subsequently reacted with a bromophenyl methanone derivative to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored for temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-fluorophenyl)methanone
- (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-methylphenyl)methanone
Uniqueness
The uniqueness of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone lies in its bromophenyl group, which can participate in specific interactions that are not possible with other halogens or substituents. This can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c20-16-4-2-15(3-5-16)19(23)22-9-7-21(8-10-22)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDYLRLKLZXSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2493761.png)
![3-[(furan-2-yl)methyl]-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2493762.png)
![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)
![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)
![(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2493765.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)
![N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2493778.png)
![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)
![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL](/img/structure/B2493781.png)

